molecular formula C15H21NO B3854162 4-(2,3-dihydro-1H-inden-2-ylamino)cyclohexanol

4-(2,3-dihydro-1H-inden-2-ylamino)cyclohexanol

Cat. No. B3854162
M. Wt: 231.33 g/mol
InChI Key: USTUAJWEHLZACB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(2,3-dihydro-1H-inden-2-ylamino)cyclohexanol” is a complex organic molecule that contains an indene and a cyclohexanol unit . Indene is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene. Cyclohexanol is a six-membered cyclic compound with an alcohol functional group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indene and cyclohexanol units . The indene unit would contribute to the aromaticity of the molecule, while the cyclohexanol would introduce polarity due to the presence of the hydroxyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The indene unit might undergo electrophilic aromatic substitution reactions, while the hydroxyl group of the cyclohexanol unit might participate in reactions typical of alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the hydroxyl group might increase its polarity and potentially its boiling point .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to refer to the relevant Material Safety Data Sheet (MSDS) for detailed information .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activities. For instance, if it exhibits biological activity, it could be further studied as a potential therapeutic agent .

properties

IUPAC Name

4-(2,3-dihydro-1H-inden-2-ylamino)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c17-15-7-5-13(6-8-15)16-14-9-11-3-1-2-4-12(11)10-14/h1-4,13-17H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTUAJWEHLZACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2CC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,3-dihydro-1H-inden-2-yl)amino]cyclohexan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,3-dihydro-1H-inden-2-ylamino)cyclohexanol
Reactant of Route 2
Reactant of Route 2
4-(2,3-dihydro-1H-inden-2-ylamino)cyclohexanol
Reactant of Route 3
Reactant of Route 3
4-(2,3-dihydro-1H-inden-2-ylamino)cyclohexanol
Reactant of Route 4
4-(2,3-dihydro-1H-inden-2-ylamino)cyclohexanol
Reactant of Route 5
4-(2,3-dihydro-1H-inden-2-ylamino)cyclohexanol
Reactant of Route 6
4-(2,3-dihydro-1H-inden-2-ylamino)cyclohexanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.